

High-performance liquid chromatography (HPLC) method for Cefbuperazone analysis

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Compound of Interest

Compound Name: Cefbuperazone

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An Advanced HPLC-UV Method for the Quantitative Analysis of **Cefbuperazone** in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Cefbuperazone**. The described protocol is applicable for routine quality control, stability studies, and formulation development of **Cefbuperazone**.

Cefbuperazone is a second-generation cephalosporin antibiotic. Ensuring its accurate quantification in pharmaceutical products is crucial for guaranteeing safety and efficacy. This document provides a comprehensive overview of the analytical method, including detailed experimental protocols and data presentation.

Data Summary

The following tables summarize various reported HPLC methods for the analysis of Cefoperazone, the parent drug of **Cefbuperazone**, which are readily adaptable for **Cefbuperazone** analysis.

Table 1: Chromatographic Conditions for Cefoperazone Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase	C18 (250 mm x 4.6 mm, 5 µm)[1]	C8 (250 mm x 4.6 mm, 5 µm)[2][3][4]	C18 (150 mm x 4.6 mm, 5 µm)[5]	C18 (150 mm x 4.6 mm, 3.5 µm) [6]
Mobile Phase	Phosphate Buffer (pH 6.8) and Methanol (3:1 v/v)[1]	Methanol and 0.05 M KH ₂ PO ₄ Buffer (22.5:77.5 v/v, pH 7.5)[2][3][4]	KH ₂ PO ₄ solution and Acetonitrile (80:20 v/v)[5]	0.005 M Tetrabutyl ammonium hydroxide (pH 6.8) and Acetonitrile (Gradient)[6]
Flow Rate	1.0 mL/min[1][5][6]	2.0 mL/min[3]	1.0 mL/min	1.0 mL/min[6]
Detection Wavelength	254 nm[1][2][3][4]	254 nm[2][3][4]	230 nm[5]	230 nm[6]
Retention Time	~2.6 min[1]	~11.8 min[3]	Not Specified	~8.5 min[6]

Table 2: Validation Parameters for Cefoperazone HPLC Methods

Parameter	Method 1	Method 2	Method 3
Linearity Range (µg/mL)	0.4 - 100[1]	10 - 90[2][3][4]	Not Specified
Limit of Detection (LOD) (µg/mL)	0.2[1]	Not Specified	4.04[7]
Limit of Quantification (LOQ) (µg/mL)	0.4[1]	Not Specified	12.24[7]
Accuracy (% Recovery)	95 - 106[1]	99.67[2][3][4]	Not Specified
Precision (%RSD)	Within acceptance criteria[1]	< 2%[3]	0.34 - 0.92[7]

Experimental Protocol

This protocol describes a representative isocratic reversed-phase HPLC method for the determination of **Cefbuperazone**.

1. Instrumentation and Materials

- HPLC system with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- **Cefbuperazone** reference standard
- HPLC grade methanol
- HPLC grade water
- Potassium dihydrogen phosphate (KH₂PO₄)
- Orthophosphoric acid or potassium hydroxide to adjust pH

2. Preparation of Solutions

- Mobile Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water. Mix this buffer with methanol in a ratio of 77.5:22.5 (v/v). Adjust the pH to 7.5 using potassium hydroxide. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.^{[2][3][4]}
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of **Cefbuperazone** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume

with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

3. Chromatographic Conditions

- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Methanol:0.05 M KH₂PO₄ buffer (22.5:77.5 v/v, pH 7.5)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection: UV at 254 nm[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Column Temperature: Ambient

4. Sample Preparation

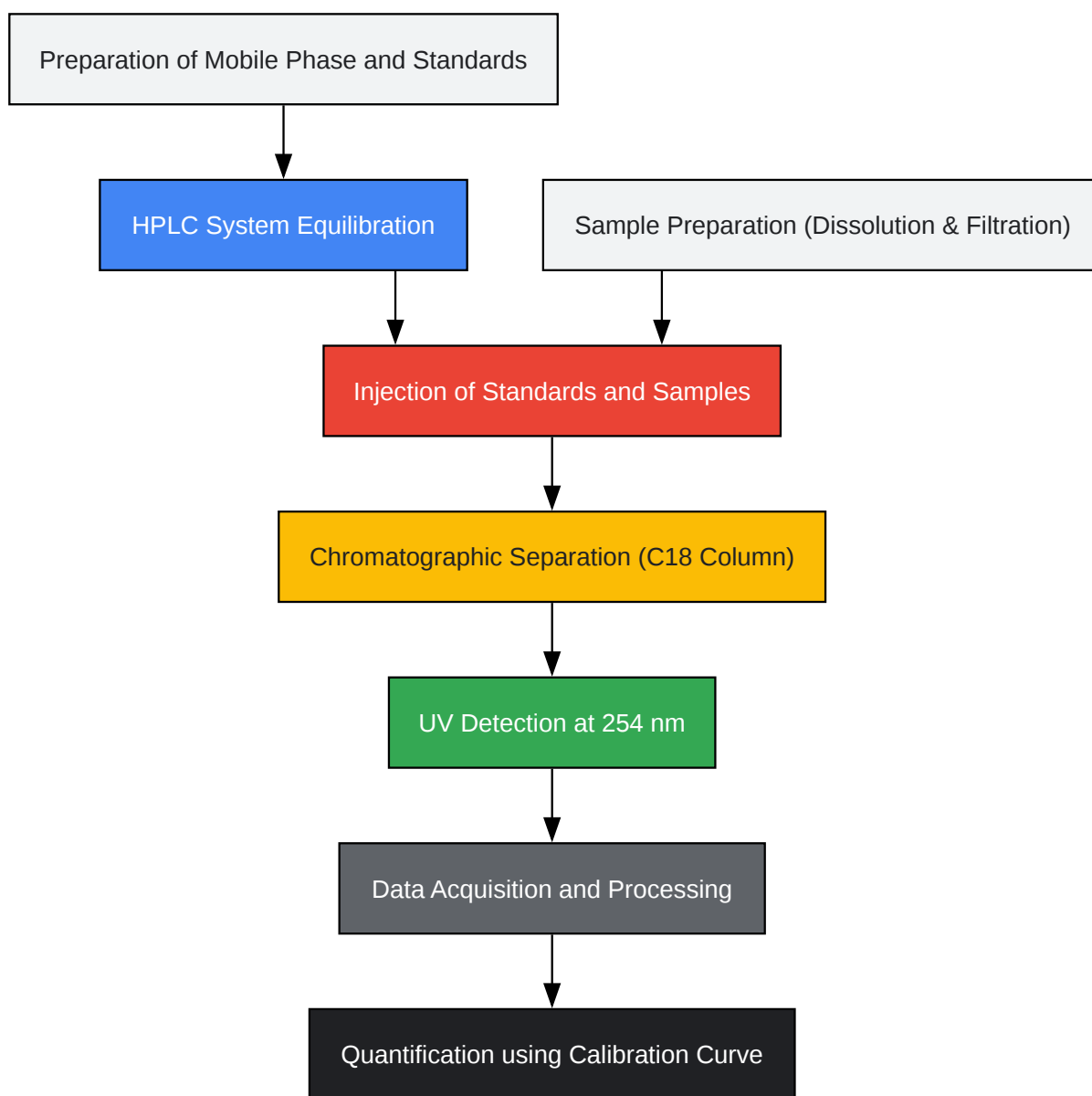
- For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
- For drug product (e.g., powder for injection): Reconstitute the product as directed. Further dilute an appropriate volume with the mobile phase to obtain a final concentration within the calibration range.
- Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to construct a calibration curve of peak area versus concentration.
- Inject the sample solutions.

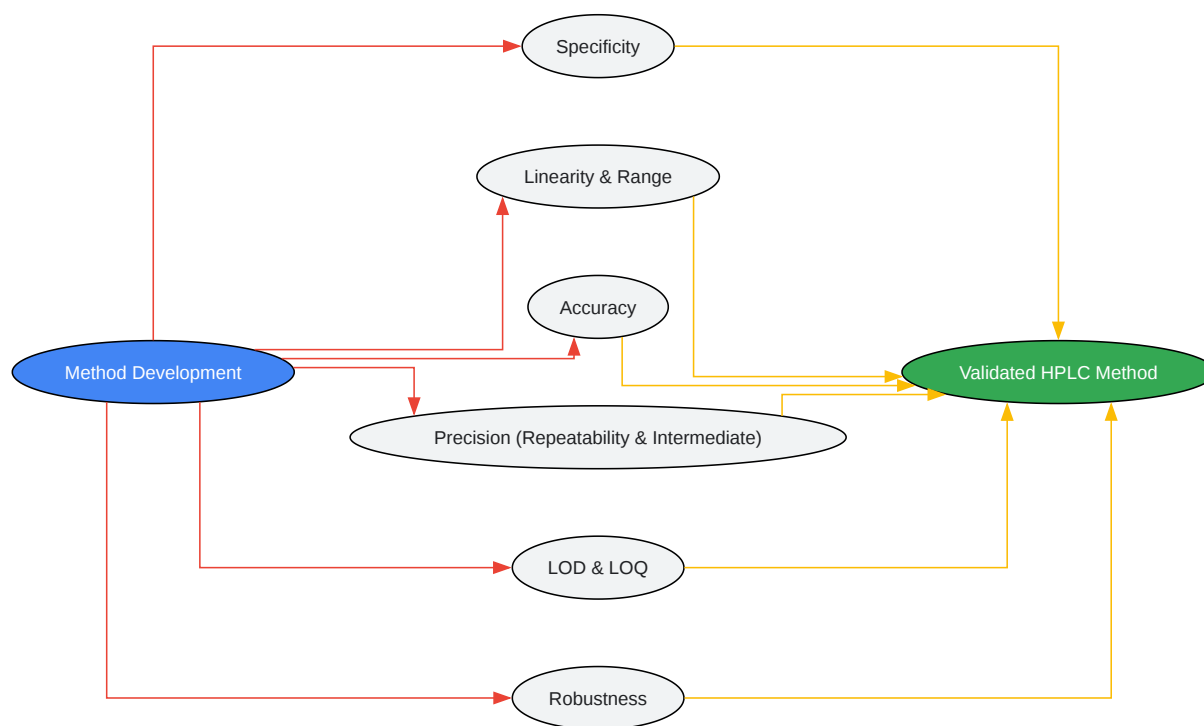
- Quantify the amount of **Cefbuperazone** in the samples using the calibration curve.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Cefbuperazone**.



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Caption: Logical relationship of HPLC method development and validation.

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